molecular formula C10H15FO2 B8742899 ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate

ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate

Cat. No. B8742899
M. Wt: 186.22 g/mol
InChI Key: RBHLOSSYNYIVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09249180B2

Procedure details

A solution of ethyl 4-methylenecyclohexanecarboxylate (2 g, 11.89 mmol) in THF (5 mL) was cooled at −78° C. and then added over a period of 5 min to the LDA solution. The resulted reaction mixture was stirred at −78° C. for 0.5 h. Then a solution of N-fluorobenzenesulfonamide (4.2 g, 13.32 mmol) in THF (25 mL) was added dropwise over a period of 5 min. The reaction mixture was stirred in the cool bath and allowed to slowly reach rt. After 18 h, it was diluted with EtOAc, washed with a saturated aqueous solution of NH4Cl (2×), water and brine. The organic layer was dried over MgSO4, concentrated and purified on a 25 g silica gel cartridge to afford the product as a liquid (1.97 g, 81% yield). 1H NMR (400 MHz, CHLOROFORM-d) δ 4.74 (t, J=1.6 Hz, 2H), 4.25 (q, J=7.2 Hz, 2H), 2.51-2.35 (m, 2H), 2.31-2.22 (m, 2H), 2.18-2.06 (m, 2H), 2.05-1.80 (m, 2H), 1.37-1.24 (m, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1.[Li+].CC([N-]C(C)C)C.[F:21]NS(C1C=CC=CC=1)(=O)=O>C1COCC1.CCOC(C)=O>[F:21][C:5]1([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3][C:2](=[CH2:1])[CH2:7][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C=C1CCC(CC1)C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
4.2 g
Type
reactant
Smiles
FNS(=O)(=O)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred at −78° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulted reaction mixture
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred in the cool bath
CUSTOM
Type
CUSTOM
Details
allowed to slowly reach rt
WAIT
Type
WAIT
Details
After 18 h
Duration
18 h
WASH
Type
WASH
Details
washed with a saturated aqueous solution of NH4Cl (2×), water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on a 25 g silica gel cartridge

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC1(CCC(CC1)=C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.